molecular formula C5H12N2O B3250160 2-Amino-3-methylbutanamide CAS No. 20108-78-5

2-Amino-3-methylbutanamide

Cat. No.: B3250160
CAS No.: 20108-78-5
M. Wt: 116.16 g/mol
InChI Key: XDEHMKQLKPZERH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methylbutanamide (CAS: 4540-60-7; molecular formula: C₅H₁₂N₂O) is a branched-chain amino acid derivative characterized by an amide group at the C-2 position and a methyl substituent at C-2. Its IUPAC name is (2S)-2-amino-3-methylbutanamide for the (S)-enantiomer, which is biologically significant due to its structural similarity to L-valine . The compound exists as a white to off-white solid with a predicted density of 0.998 g/cm³ and a boiling point of ~241°C . Its hydrochloride salt (CAS: 3014-80-0) enhances solubility in aqueous systems, with a molecular weight of 152.62 g/mol and a melting point of 263–270°C .

This compound and its derivatives are utilized in pharmaceutical research, particularly in synthesizing anticonvulsants and anticancer agents . Its structural flexibility allows for modifications at the amide nitrogen or side chain, enabling tailored physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-methylbutanamide can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butanone with ammonia, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve the catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various amides, primary amines, and substituted derivatives of this compound.

Scientific Research Applications

2-Amino-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticonvulsant and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as epilepsy and chronic pain.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-methylbutanamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, which may contribute to its anticonvulsant and analgesic properties. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of certain enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of 2-Amino-3-methylbutanamide Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications CAS/Reference
This compound Base structure C₅H₁₂N₂O 116.16 Anticonvulsant research 4540-60-7
This compound HCl Hydrochloride salt C₅H₁₂N₂O·HCl 152.62 Improved solubility 3014-80-0
(R)-N′-Phenyl this compound Phenyl group at amide nitrogen C₁₁H₁₅N₂O 191.25 Anticonvulsant activity Synthesized
3-Oxo-2-phenylbutanamide Ketone group at C-3, phenyl at C-2 C₁₀H₁₁NO₂ 177.20 Amphetamine precursor 4433-77-6
2-Amino-3,3-dimethylbutanamide Dimethyl substitution at C-3 C₆H₁₄N₂O 130.19 Enhanced steric hindrance 49214-87/88

Key Findings:

  • Hydrochloride Salt Formation : The hydrochloride derivative (CAS: 3014-80-0) increases aqueous solubility, making it preferable for pharmaceutical formulations .
  • Ketone vs. Amine Groups: 3-Oxo-2-phenylbutanamide (CAS: 4433-77-6) lacks the amino group, reducing hydrogen-bonding capacity but increasing metabolic stability as a precursor in amphetamine synthesis .
  • Steric Effects: Dimethyl substitution at C-3 (e.g., 2-Amino-3,3-dimethylbutanamide) introduces steric hindrance, which may reduce enzymatic degradation but limit binding to target receptors .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Melting Point (°C) Solubility Stability
This compound ~241 (predicted) Moderate in water Stable at room temperature
This compound HCl 263–270 High in water Stable at +4°C
3-Oxo-2-phenylbutanamide Not reported Low in water Stable at -20°C
(R)-N′-Phenyl derivative Not reported Low in water Sensitive to hydrolysis

Key Findings:

  • Salt vs. Free Base: The hydrochloride salt exhibits superior solubility (>95% purity) and stability under refrigeration, critical for intravenous formulations .
  • Temperature Sensitivity: Derivatives like (R)-N′-Phenyl this compound require careful handling due to hydrolysis susceptibility under acidic conditions .

Pharmacological and Toxicological Profiles

Key Findings:

  • Enantiomeric Differences : The (S)-enantiomer (L-valinamide HCl) shows elastase inhibitory activity, while the (R)-enantiomer’s activity remains understudied .
  • Regulatory Status : 3-Oxo-2-phenylbutanamide is classified as a controlled precursor due to its role in amphetamine production .

Biological Activity

2-Amino-3-methylbutanamide, also known as this compound or its variants, has garnered attention in scientific research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

The compound this compound has the molecular formula C5H12N2OC_5H_{12}N_2O and can exist in various forms, including hydrochloride salts that enhance solubility. It is primarily synthesized through the reaction of 2-amino-3-methylbutanoic acid with suitable amines under controlled conditions.

The biological activity of this compound is attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator , influencing metabolic pathways and cellular processes. Notably, it has been implicated in:

  • Enzyme Modulation : Altering enzyme kinetics which impacts various biochemical pathways.
  • Neurotransmitter Interaction : Potentially affecting neurotransmitter systems, suggesting neuroactive properties.
  • Antiproliferative Effects : Indicating possible applications in cancer therapy.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity, which is crucial for metabolic regulation. Studies have shown that it interacts with enzymes involved in amino acid metabolism, potentially influencing physiological processes such as energy production and biosynthesis.

Neuroactive Properties

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential neuroactive effects. These interactions could lead to implications for neurological disorders, although further research is required to elucidate the specific mechanisms involved.

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of similar amides exhibit antiproliferative activity against various cancer cell lines. For instance:

Cell LineIC50 (nM)Reference
MCF-7 (breast cancer)10 - 33
MDA-MB-231 (triple-negative breast cancer)23 - 33

These studies highlight the potential of this compound as a candidate for anticancer drug development.

Case Studies and Research Findings

  • Antiproliferative Activity :
    • In vitro assays revealed that compounds similar to this compound inhibited cell proliferation in MCF-7 and MDA-MB-231 cancer cell lines with IC50 values ranging from 10 to 33 nM. These findings suggest a robust potential for therapeutic applications in oncology .
  • Neurotransmitter Interaction :
    • Interaction studies indicate that the compound may influence neurotransmitter systems, although comprehensive profiling is still needed to fully understand its pharmacodynamics.
  • Mechanistic Insights :
    • The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets and pathways, acting as either a substrate or inhibitor for certain enzymes.

Properties

IUPAC Name

2-amino-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEHMKQLKPZERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50901018
Record name NoName_66
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50901018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13474-14-1, 20108-78-5
Record name Valinamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13474-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valinamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.463
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methylbutanamide
Reactant of Route 2
2-Amino-3-methylbutanamide
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methylbutanamide
Reactant of Route 4
2-Amino-3-methylbutanamide
Reactant of Route 5
2-Amino-3-methylbutanamide
Reactant of Route 6
2-Amino-3-methylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.